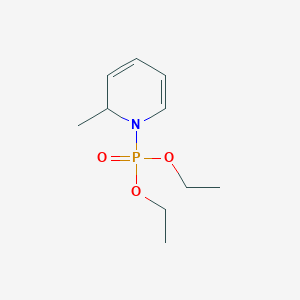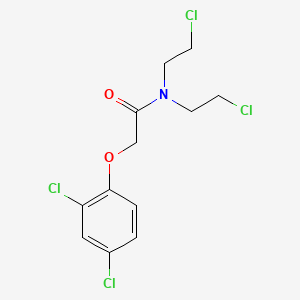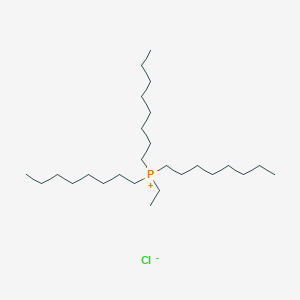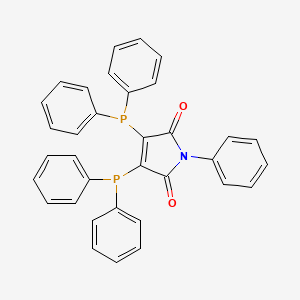
3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione: is an organophosphorus compound commonly used as a bidentate ligand in inorganic and organometallic chemistry. It is characterized by the presence of two phosphino groups linked to a pyrrole backbone, making it a versatile ligand for various catalytic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of chlorophosphines with dilithiated reagents. For example, the reaction of chlorodiisopropylphosphine with dilithiated pyrrole derivatives can yield the desired diphosphine compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale reactions using similar synthetic routes as those used in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenated reagents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Applications De Recherche Scientifique
Chemistry: The compound is widely used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are used in various catalytic processes, including hydrogenation and cross-coupling reactions .
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives are being explored for potential use in drug delivery systems and as imaging agents.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes makes it valuable for large-scale chemical production .
Mécanisme D'action
The mechanism by which 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic reactions. The phosphine groups donate electron density to the metal center, enhancing its reactivity and selectivity in catalytic processes .
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane (dppe): A common diphosphine ligand with a shorter backbone.
1,2-Bis(diphenylphosphino)benzene (dppbz): Another diphosphine ligand with an aromatic backbone.
1,4-Bis(diphenylphosphino)butane (dppb): A diphosphine ligand with a longer aliphatic backbone.
Uniqueness: 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its pyrrole backbone, which imparts distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a variety of metal centers, making it a versatile ligand for different catalytic applications .
Propriétés
Numéro CAS |
56641-89-5 |
|---|---|
Formule moléculaire |
C34H25NO2P2 |
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
3,4-bis(diphenylphosphanyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C34H25NO2P2/c36-33-31(38(27-18-8-2-9-19-27)28-20-10-3-11-21-28)32(34(37)35(33)26-16-6-1-7-17-26)39(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clé InChI |
FAEUCKKJWIYZKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


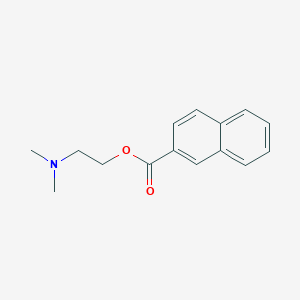

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)

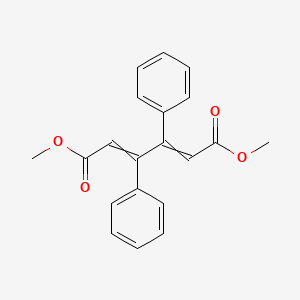

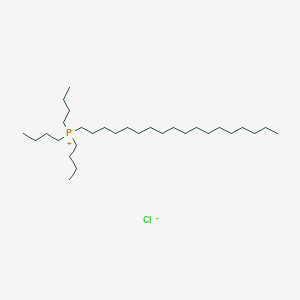
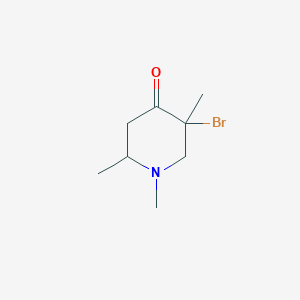
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)

